Binding Affinity (Kd) Against *Mycobacterium abscessus* TrmD: Direct Comparison with Methoxybenzyl Analogs
In a fragment-based elaboration campaign against *M. abscessus* TrmD, the benzyl-substituted derivative (compound 24c) demonstrated a binding affinity (Kd) of 19 µM, which is more than a 3-fold improvement over the 4-methoxybenzyl analog (24a, Kd 59 µM) and comparable to the 3-methoxybenzyl derivative (24b, Kd 13 µM) [1]. This quantitative rank-ordering demonstrates the superior binding contribution of the unsubstituted benzyl group over a 4-methoxybenzyl substituent in this hydrophobic pocket.
| Evidence Dimension | Binding affinity (Kd) for *Mycobacterium abscessus* TrmD |
|---|---|
| Target Compound Data | Compound 24c (benzyl-substituted): Kd = 19 µM, LE = 0.29 |
| Comparator Or Baseline | Compound 24a (4-methoxybenzyl): Kd = 59 µM, LE = 0.24; Compound 24b (3-methoxybenzyl): Kd = 13 µM, LE = 0.28 |
| Quantified Difference | 3.1-fold lower Kd vs. 4-methoxybenzyl analog; 1.5-fold higher Kd vs. 3-methoxybenzyl analog |
| Conditions | Ligand binding assay; 100 µM ligand, 10 µM Mab TrmD; X-ray crystallography confirmed binding orientation |
Why This Matters
This data allows medicinal chemists to prioritize the benzyl substituent over other substituted benzyl groups for optimizing fragment binding affinity, reducing the need for exploratory synthesis.
- [1] Whitehouse, A.J.; Thomas, S.E.; Brown, K.P.; Fanourakis, A.; Chan, D.S.; Libardo, M.D.J.; Mendes, V.; Boshoff, H.I.M.; Floto, R.A.; Abell, C.; Blundell, T.L.; Coyne, A.G. J. Med. Chem. 2019, 62, 7210-7232. View Source
